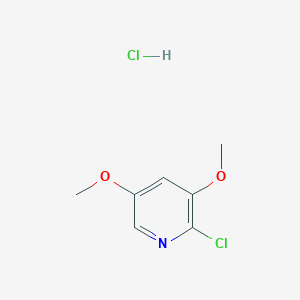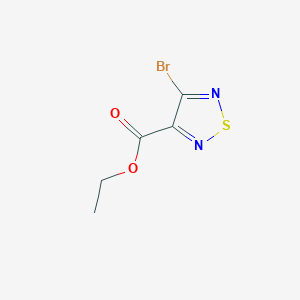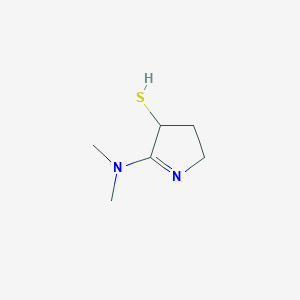
5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a dimethylamino group and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dimethylamine derivative with a suitable thiol precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form more stable derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced thiol derivatives.
Substitution: Substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol involves its interaction with molecular targets through its reactive thiol and dimethylamino groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their function and activity. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.
Dimethylamine: A simpler amine with two methyl groups attached to a nitrogen atom.
Dimethylaniline: An aromatic amine with dimethylamino substitution.
Uniqueness
5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol is unique due to the presence of both a thiol and a dimethylamino group on a pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H12N2S |
|---|---|
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
5-(dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol |
InChI |
InChI=1S/C6H12N2S/c1-8(2)6-5(9)3-4-7-6/h5,9H,3-4H2,1-2H3 |
Clave InChI |
DAUGBXMGOOILFL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NCCC1S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


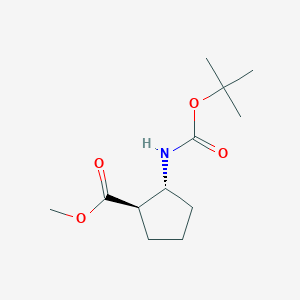
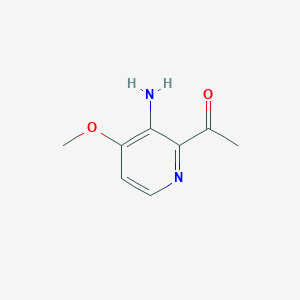

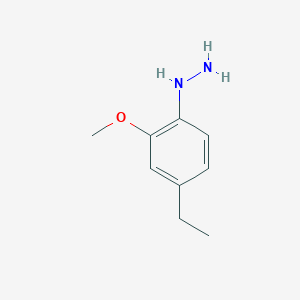
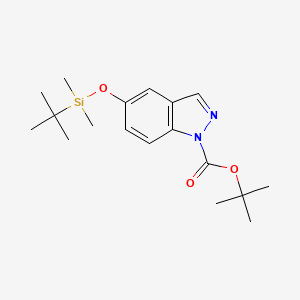

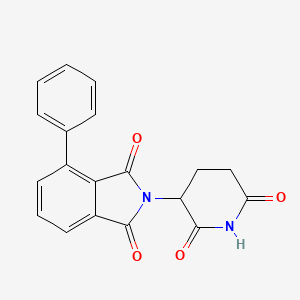
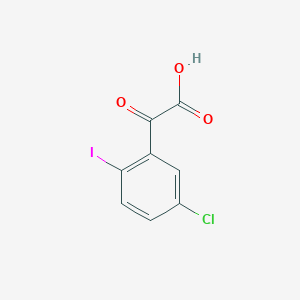
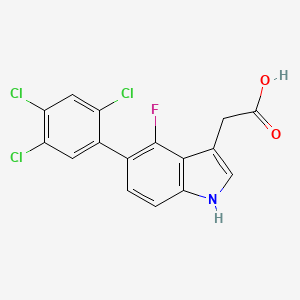
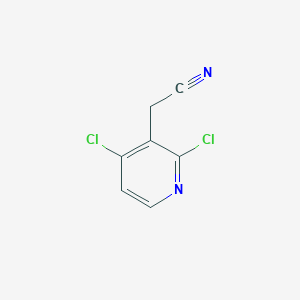
![N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide](/img/structure/B15247486.png)
